N,N'-bis(4-chlorophenyl)pentanediamide
Description
N,N'-bis(4-chlorophenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with 4-chlorophenyl groups at both terminal nitrogen atoms. The presence of electron-withdrawing chlorine atoms at the para positions of the phenyl rings enhances its stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallinity and solubility profile .
Properties
Molecular Formula |
C17H16Cl2N2O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N,N//'-bis(4-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-8-14(9-5-12)20-16(22)2-1-3-17(23)21-15-10-6-13(19)7-11-15/h4-11H,1-3H2,(H,20,22)(H,21,23) |
InChI Key |
AWFFXHHISMXRDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare N,N'-bis(4-chlorophenyl)pentanediamide with structurally related diamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Polarity: Chlorine (Cl) and cyano (CN) groups are electron-withdrawing, enhancing thermal stability and crystallinity compared to electron-donating groups like methyl (CH₃) .
Physicochemical Properties
Key Observations :
- Melting Points: Chlorinated derivatives (e.g., but-2-enediamide ) exhibit higher melting points (>300°C) than cyano analogs (238–239°C ), likely due to stronger halogen-based intermolecular forces.
- Crystallography: The but-2-enediamide derivative crystallizes in a monoclinic system with distinct hydrogen-bonding networks, suggesting tighter packing than linear pentanediamides.
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